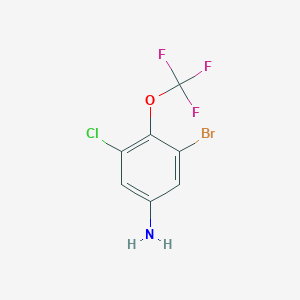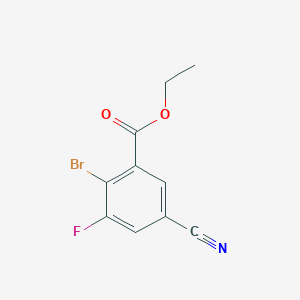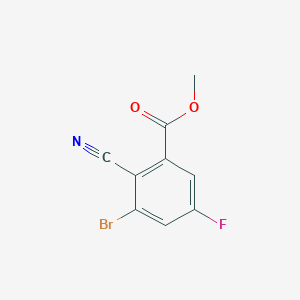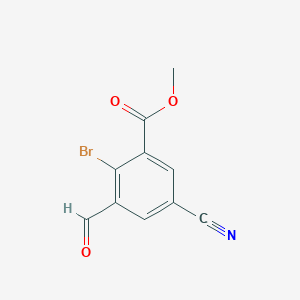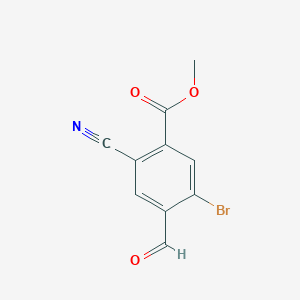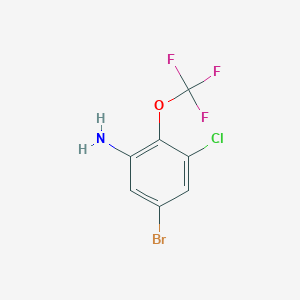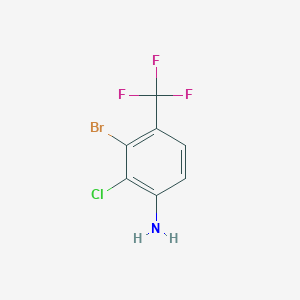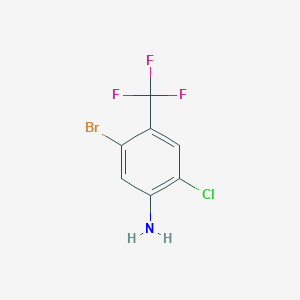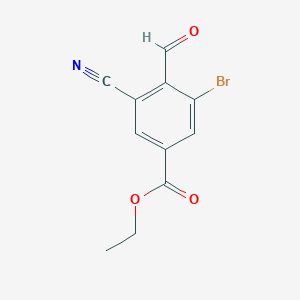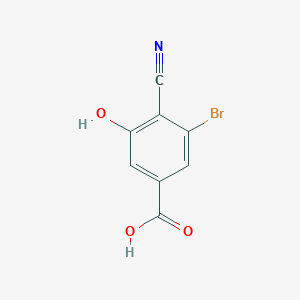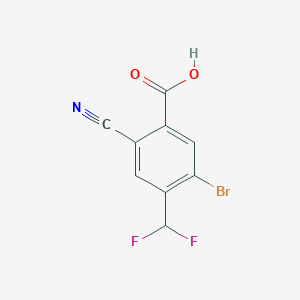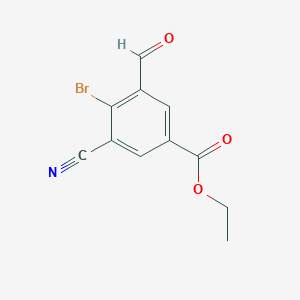
Ethyl 4-bromo-3-cyano-5-formylbenzoate
Overview
Description
Ethyl 4-bromo-3-cyano-5-formylbenzoate is a chemical compound with the molecular formula C12H8BrNO3. It is a substituted benzoate with a formyl group, a cyano group, and a bromine atom attached to the benzene ring. This compound is commonly used as a precursor in the synthesis of other organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3-cyano-5-formylbenzoate typically involves the following steps:
Formylation: The addition of a formyl group to the benzene ring.
Cyano Group Introduction: The addition of a cyano group to the benzene ring.
Esterification: The formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes:
- Use of catalysts to speed up the reaction.
- Maintaining specific temperature and pressure conditions.
- Purification steps to isolate the desired product.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The cyano group can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Various substituted benzoates.
Oxidation: 4-bromo-3-cyano-5-carboxybenzoate.
Reduction: 4-bromo-3-amino-5-formylbenzoate.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-5-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-5-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. The bromine atom can be involved in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
- Ethyl 3-bromo-4-cyano-5-formylbenzoate
- Ethyl 4-bromo-3-cyano-5-methylbenzoate
- Ethyl 4-bromo-3-cyano-5-nitrobenzoate
Comparison: Ethyl 4-bromo-3-cyano-5-formylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the formyl group at the 5-position allows for specific reactions that are not possible with other isomers.
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)10(12)9(4-7)6-14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARFOPBMDRGPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


